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molecular formula C13H14N2O5 B3121856 2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid CAS No. 295357-66-3

2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid

Cat. No. B3121856
M. Wt: 278.26 g/mol
InChI Key: DVFZIZCDDQITQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06380239B1

Procedure details

A mixture of 1-(4-nitro-1-oxoisoindolin-2-yl)propane-1,3-dicarboxylic acid dibenzyl ester (2.6 g, 5.3 mmol), 10%Pd/C (0.26 g) and methanol (50 mL) is hydrogenated at 50 psi of hydrogen for 6 hours. The mixture is filtered through celite and the celite pad is washed with methanol (50 mL). The filtrate is concentrated in vacuo to give 1-(4-amino-1-oxoisoindolin-2-yl)propane-1,3-dicarboxylic acid (1.2 g, 81%); mp 183-185° C.; 1H NMR (DMSO-d6) δ7.17 (t, J=7.6 Hz, 1H), 6.89 (d, J=7.3 Hz, 1H), 6.79 (d, J=7.8 Hz, 1H), 5.50 (b, 2H), 4.82-4.77 (m, 1H), 4.23 (s, 2H), 2.31-1.98 (m, 4H); 13C NMR (DMSO-d6) δ173.46, 172.28, 168.98, 143.58, 132.21, 128.73, 125.65, 116.24, 110.34, 52.83, 45.19, 30.32, 24.42; Anal. Calcd. For C13H14N2O5; C, 56.11; H, 5.07; N, 10.07. Found: C, 55.95; H, 5.37; N, 9.73.
Name
1-(4-nitro-1-oxoisoindolin-2-yl)propane-1,3-dicarboxylic acid dibenzyl ester
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
0.26 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:8][C:9]([CH:11]([N:24]1[CH2:32][C:31]2[C:26](=[CH:27][CH:28]=[CH:29][C:30]=2[N+:33]([O-])=O)[C:25]1=[O:36])[CH2:12][CH2:13][C:14]([O:16]CC1C=CC=CC=1)=[O:15])=[O:10])C1C=CC=CC=1.[H][H]>[Pd].CO>[NH2:33][C:30]1[CH:29]=[CH:28][CH:27]=[C:26]2[C:31]=1[CH2:32][N:24]([CH:11]([C:9]([OH:10])=[O:8])[CH2:12][CH2:13][C:14]([OH:16])=[O:15])[C:25]2=[O:36]

Inputs

Step One
Name
1-(4-nitro-1-oxoisoindolin-2-yl)propane-1,3-dicarboxylic acid dibenzyl ester
Quantity
2.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)C(CCC(=O)OCC1=CC=CC=C1)N1C(C2=CC=CC(=C2C1)[N+](=O)[O-])=O
Name
Quantity
0.26 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture is filtered through celite
WASH
Type
WASH
Details
the celite pad is washed with methanol (50 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC1=C2CN(C(C2=CC=C1)=O)C(CCC(=O)O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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